

2-bromo-6-chloropyridin-3-ol chemical properties

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Compound of Interest

Compound Name: **2-Bromo-6-chloropyridin-3-ol**

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An In-Depth Technical Guide to the Chemical Properties and Reactivity of **2-bromo-6-chloropyridin-3-ol**

Abstract

2-bromo-6-chloropyridin-3-ol is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic arrangement of a hydroxyl group and two distinct halogen atoms on an electron-deficient pyridine core makes it an exceptionally versatile synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds allows for programmed, chemoselective functionalization through modern cross-coupling methodologies, while the hydroxyl group offers an additional site for modification. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and multifaceted reactivity of **2-bromo-6-chloropyridin-3-ol**, offering field-proven insights and detailed protocols for its application in complex molecule synthesis.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic properties. The introduction of multiple, orthogonally reactive functional groups onto this core structure provides a powerful platform for generating molecular diversity. **2-bromo-6-chloropyridin-3-ol** (Figure 1) epitomizes this principle. The presence of bromine at the C2

position and chlorine at the C6 position, flanking the ring nitrogen, creates a substrate primed for sequential, site-selective modifications. This guide serves as a technical resource for researchers aiming to leverage the unique chemical personality of this building block to accelerate discovery programs.

Figure 1: Structure of **2-bromo-6-chloropyridin-3-ol**.

Physicochemical Properties & Spectroscopic Analysis

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

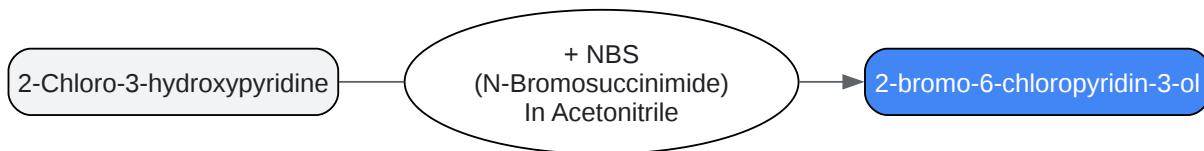
Property	Value	Source/Rationale
CAS Number	1020253-16-0	Chemical Abstract Service Registry[1][2]
Molecular Formula	C ₅ H ₃ BrClNO	Derived from structure[3]
Molecular Weight	208.44 g/mol	Derived from structure[3]
Physical Form	Solid (Predicted)	Typical for substituted pyridinols[3]
Melting Point	>150 °C (Predicted)	Expected due to hydrogen bonding and molecular weight
Solubility	Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in water	Predicted based on polar functional groups
pKa	~7.5-8.5 (Predicted)	The hydroxyl group's acidity is reduced by the electron-withdrawing halogens and pyridine nitrogen.

Spectroscopic Signature (Predicted)

- ^1H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show two doublets in the aromatic region. The proton at C5 will likely appear downfield due to the influence of the adjacent bromine, coupling to the C4 proton.
 - $\delta \sim 10.0\text{-}11.0$ ppm (s, 1H, -OH): Broad singlet, exchangeable with D₂O.
 - $\delta \sim 7.8\text{-}8.0$ ppm (d, 1H, H-4): Doublet, $J \approx 8$ Hz.
 - $\delta \sim 7.4\text{-}7.6$ ppm (d, 1H, H-5): Doublet, $J \approx 8$ Hz.
- ^{13}C NMR (DMSO-d₆, 100 MHz): Five distinct signals are expected in the aromatic region.
 - $\delta \sim 155\text{-}160$ ppm (C-OH)
 - $\delta \sim 145\text{-}150$ ppm (C-Cl)
 - $\delta \sim 140\text{-}145$ ppm (C-H)
 - $\delta \sim 120\text{-}125$ ppm (C-H)
 - $\delta \sim 110\text{-}115$ ppm (C-Br)
- IR (ATR, cm^{-1}):
 - 3400-3200 (broad, O-H stretch)
 - 1600-1550 (C=C, C=N aromatic ring stretches)
 - 1250-1200 (C-O stretch)
 - 800-750 (C-Cl stretch)
 - 700-650 (C-Br stretch)

Synthesis Strategy

A practical synthesis of **2-bromo-6-chloropyridin-3-ol** can be envisioned starting from commercially available 2-chloro-3-hydroxypyridine. The strategy involves a regioselective bromination directed by the existing substituents.



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Caption: Proposed synthesis of **2-bromo-6-chloropyridin-3-ol**.

Protocol: Synthesis of **2-bromo-6-chloropyridin-3-ol**

Rationale: This protocol employs N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The electron-donating hydroxyl group at C3 activates the pyridine ring towards electrophilic substitution, primarily at the ortho (C2, C4) and para (C6) positions. While multiple isomers are possible, careful control of stoichiometry and reaction conditions can favor the desired product.

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-hydroxypyridine (1.0 eq).
- **Solvent:** Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirring solution at room temperature.
 - **Expert Insight:** Using a slight excess of NBS ensures full conversion of the starting material. Adding it in portions helps to control the reaction exotherm.
- **Reaction:** Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

- **Workup:** Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- **Purification:** Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
- **Isolation:** Combine the product-containing fractions and remove the solvent in *vacuo* to yield **2-bromo-6-chloropyridin-3-ol** as a solid.

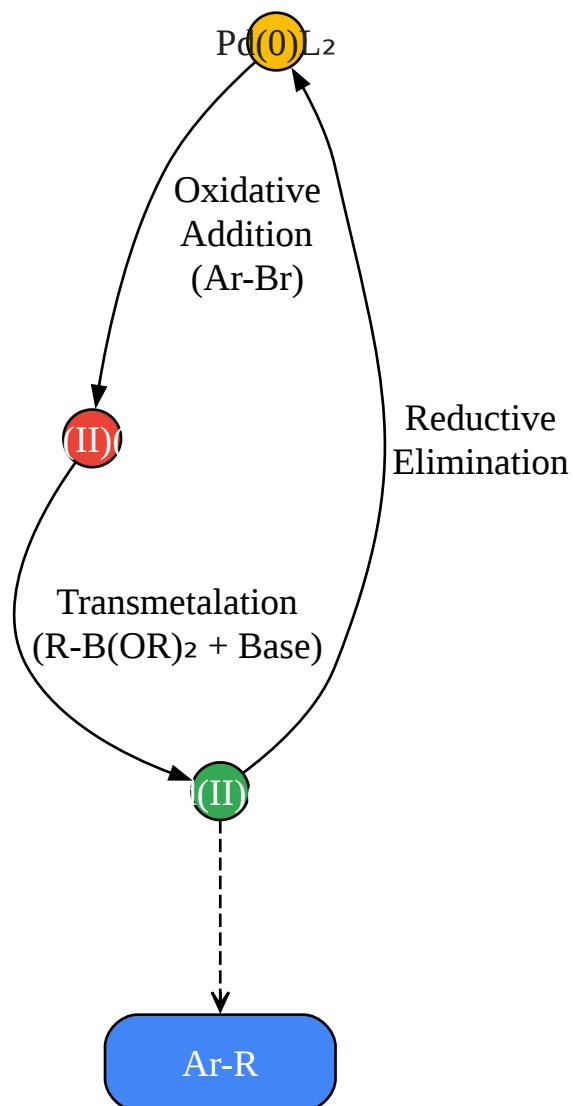
Reactivity and Synthetic Utility: A Platform for Sequential Functionalization

The synthetic power of **2-bromo-6-chloropyridin-3-ol** stems from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards the initial oxidative addition step than the C-Cl bond, enabling highly chemoselective transformations.^{[4][5]}

Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

This selectivity is the cornerstone of its utility, allowing for the stepwise introduction of different functionalities at the C2 and C6 positions.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.^{[6][7]} By reacting **2-bromo-6-chloropyridin-3-ol** with a boronic acid or ester, the bromine at C2 can be selectively replaced, leaving the chlorine at C6 intact for subsequent reactions.



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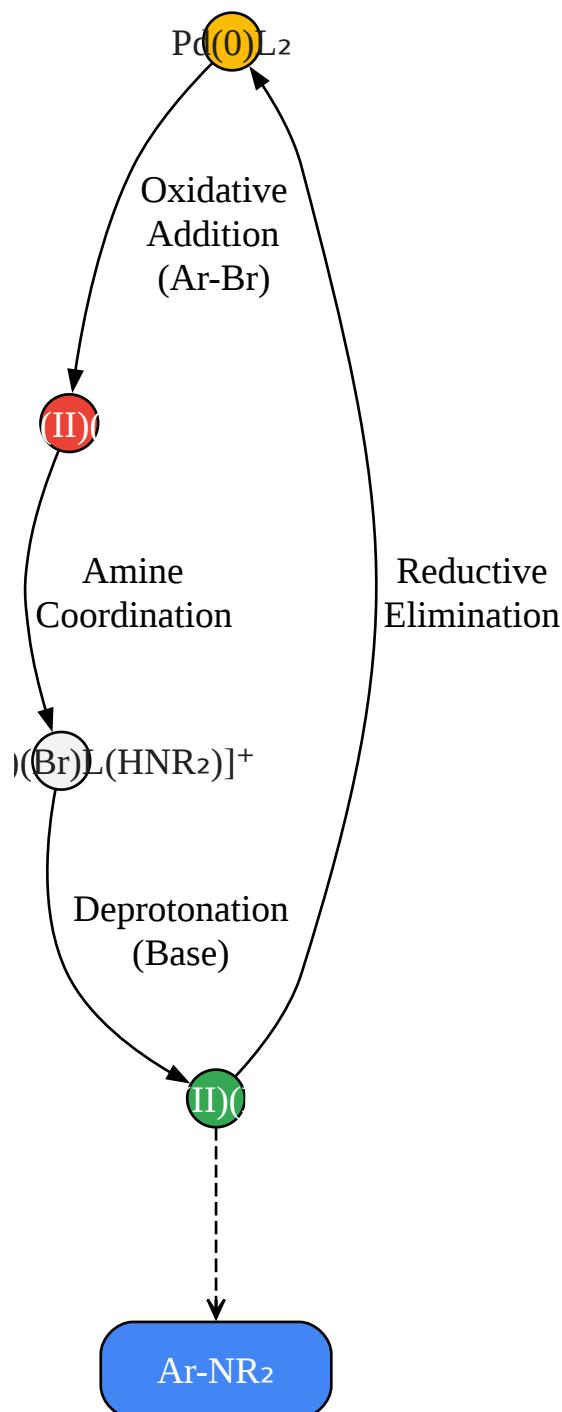
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling

- Setup: In an oven-dried Schlenk flask, combine **2-bromo-6-chloropyridin-3-ol** (1.0 eq), the desired aryl- or alkylboronic acid (1.2 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.5 eq).
- Catalyst System: Add a palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq) or a combination of $\text{Pd}_2(\text{dba})_3$ (0.025 eq) and a suitable phosphine ligand like SPhos (0.1 eq).
- Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

- Trustworthiness: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1).
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
- Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product via flash column chromatography.

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[\[8\]](#)[\[9\]](#) [\[10\]](#) Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond.



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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination

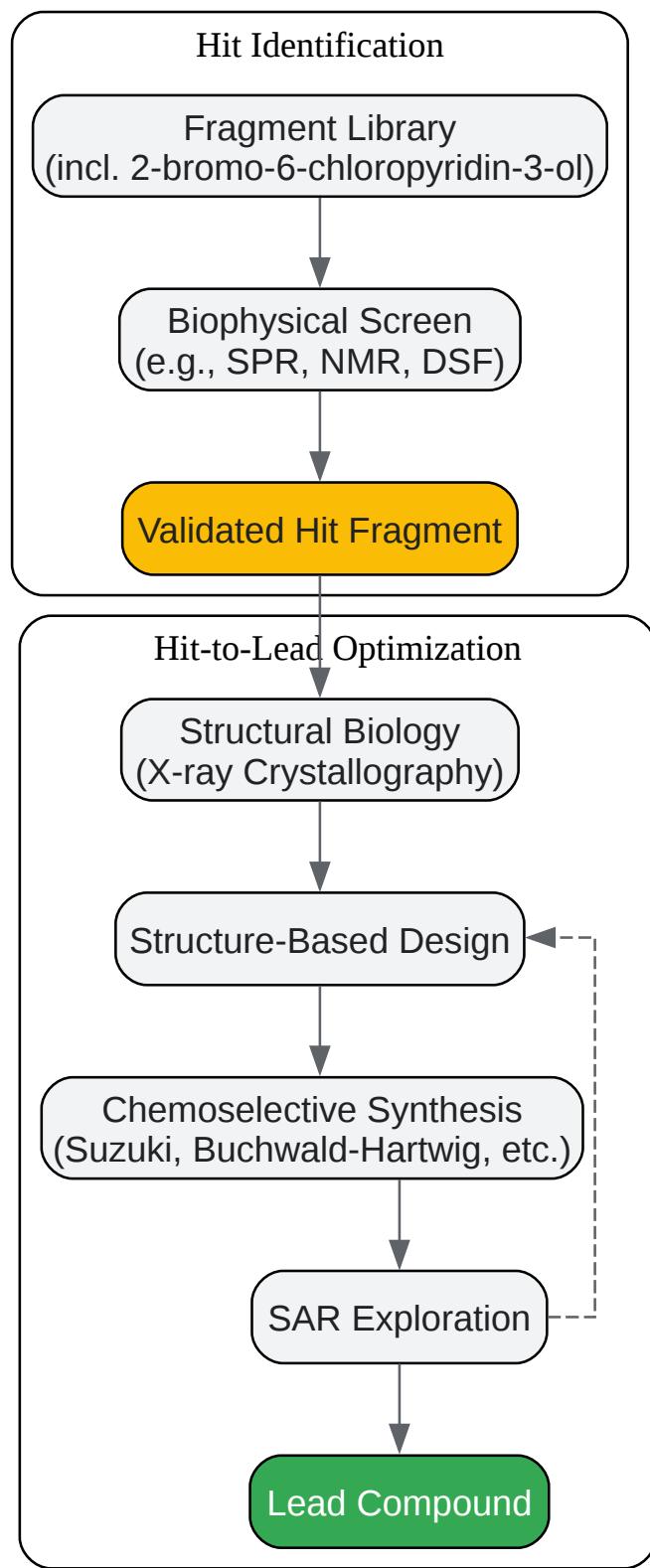
- Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with **2-bromo-6-chloropyridin-3-ol** (1.0 eq), a palladium precatalyst (e.g., G3-XPhos, 0.02 eq), a suitable ligand (if not using a precatalyst), and a strong, non-nucleophilic base like NaOtBu or LiHMDS (1.4 eq).[10]
- Reagent Addition: Add the desired primary or secondary amine (1.2 eq).
- Solvent: Add anhydrous, degassed toluene or dioxane.
- Reaction: Seal the tube and heat to 90-110 °C for 6-24 hours.
 - Expert Insight: The choice of base and ligand is crucial and depends on the amine's steric hindrance and pKa. Sterically hindered ligands often improve reaction efficiency.[8]
- Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
- Purification: Dry, concentrate, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[11][12] However, the regioselectivity can be complex.

- Electronic Control: Chlorine is more electronegative than bromine, making the C6-position more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often the rate-determining step.[13]
- Leaving Group Ability: Bromide is a better leaving group than chloride.

This dichotomy can lead to mixtures of products, as observed in related systems.[4][5] Therefore, SNAr on this substrate must be approached with caution, and reaction conditions (solvent, temperature, nucleophile identity) must be carefully optimized to favor one isomer.



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